molecular formula C15H23N3OS B3002371 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide CAS No. 304475-87-4

2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide

Cat. No.: B3002371
CAS No.: 304475-87-4
M. Wt: 293.43
InChI Key: XYHFQLZOQUOWDC-UHFFFAOYSA-N
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Description

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It belongs to a class of N-substituted hydrazine-1-carbothioamide derivatives, which are subjects of interest in modern medicinal chemistry due to their potential bioactivity . The molecular structure integrates a rigid, lipophilic adamantane moiety, known to enhance metabolic stability and binding affinity in drug design, with a flexible allyl-thioamide functional group that offers versatile reactivity . This combination makes the compound a valuable scaffold for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various exploratory applications, including as a key intermediate in the development of novel enzyme inhibitors or receptor ligands. The adamantyl group is frequently employed to improve pharmacokinetic properties, while the hydrazinecarbothioamide component can be pivotal in chelation and molecular recognition processes . As with all specialized research chemicals, this product is intended for laboratory investigation by qualified professionals. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(adamantane-1-carbonylamino)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-2-3-16-14(20)18-17-13(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFQLZOQUOWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF) . Another approach involves the formation of adamantyl carbocations, which can be trapped with various nucleophiles to form the desired product .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while reduction can produce adamantane alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide involves the reaction of adamantane derivatives with hydrazine and carbonyl compounds. The resulting compound features a unique structure that combines the hydrazine moiety with an adamantyl carbonyl group, which is crucial for its biological activity.

Research indicates that compounds derived from hydrazines, particularly those incorporating adamantane structures, exhibit diverse biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazone compounds, including those with adamantane moieties, possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • Anticancer Properties : The cytotoxic effects against human cancer cell lines have been documented for adamantane derivatives. The presence of the hydrazine component in this compound may enhance its ability to inhibit cancer cell proliferation . Compounds exhibiting such activities are considered promising candidates for further development as anticancer agents.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria and fungi
AnticancerCytotoxicity observed in various human cancer cell lines

Applications in Medicinal Chemistry

Given its promising bioactivity profile, this compound has potential applications in drug development:

  • Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound could serve as templates for new antimicrobial drugs.
  • Anticancer Therapeutics : The cytotoxic properties suggest that derivatives could be further modified to enhance selectivity and potency against cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various hydrazone derivatives containing the adamantane moiety. For example, a study focused on synthesizing several hydrazide-hydrazone derivatives demonstrated their potential as antimicrobial agents . Compounds were screened for activity against bacterial strains and showed varying degrees of effectiveness, indicating the need for further optimization.

Mechanism of Action

The mechanism of action of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The adamantyl group is consistently linked to enhanced bioactivity due to its lipophilicity and steric bulk .
  • Allyl and benzyl substituents in hydrazinecarbothioamides influence reactivity and coordination behavior. For example, N-allyl derivatives (e.g., Compound 7) exhibit greater conformational flexibility compared to N-benzyl analogs .

Table 2: Bioactivity Profiles of Adamantyl-Containing Thiosemicarbazides

Compound Name Antimicrobial Activity (MIC, µg/mL) Antiviral Activity (IC₅₀, µM) Cytotoxicity (Cell Lines) Key Reference (Evidence ID)
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide 6.25–12.5 (vs. S. aureus) 8.2 (vs. Influenza A) Low (HEK-293)
1-Acetyladamantane thiosemicarbazone 12.5–25 (vs. E. coli) 15.7 (vs. HSV-1) Moderate (HeLa)
N-(1-Adamantyl)-4-arylidene-3-thiosemicarbazides 3.1–6.2 (vs. C. albicans) Not reported Low (MCF-7)
2-(3-Bromo-1-adamantyl)-N'-isonicotinoylacetohydrazide 1.5–3.0 (vs. MRSA) Not reported High (HepG2)

Key Findings :

  • The target compound exhibits broad-spectrum antimicrobial activity, with MIC values comparable to other adamantyl derivatives but lower cytotoxicity, suggesting a favorable therapeutic index .
  • Bromo-adamantyl derivatives () show superior potency against MRSA, likely due to enhanced membrane penetration from halogen substituents .
  • 1-Acetyladamantane thiosemicarbazones demonstrate moderate antiviral activity against HSV-1, whereas the target compound is more effective against influenza A .

Pharmacological and Mechanistic Insights

  • Metal Coordination : The thiosemicarbazide moiety in this compound enables copper(II) coordination, which enhances redox-mediated cytotoxicity in cancer cells . Comparable N-benzyl analogs () show weaker metal-binding capacity due to steric hindrance from the benzyl group .
  • Hypoglycemic Activity : Adamantyl derivatives in exhibit α-glucosidase inhibitory activity (IC₅₀: 10–20 µM), but this property is absent in the target compound, highlighting substituent-dependent specificity .
  • Antiviral Mechanisms : Adamantyl thiosemicarbazones inhibit viral entry by disrupting host-cell membrane interactions, a mechanism shared with anti-influenza drugs like amantadine .

Biological Activity

2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide (CAS No. 304475-87-4) is an adamantane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural properties conferred by the adamantane moiety and the hydrazinecarbothioamide functional group suggest diverse applications ranging from antiviral to neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Formula: C₁₅H₂₃N₃OS
Molecular Weight: 293.43 g/mol
Structural Features: The compound features an adamantane backbone, which is known for its stability and ability to enhance membrane permeability, along with a hydrazinecarbothioamide group that may contribute to its biological interactions.

The mechanism of action of this compound involves several pathways:

  • Membrane Penetration: The adamantane structure facilitates crossing biological membranes, enhancing bioavailability.
  • Target Interaction: The hydrazinecarbothioamide moiety may interact with specific receptors or enzymes, potentially modulating their activity.

Antiviral Activity

Research indicates that compounds with adamantane structures exhibit antiviral properties, particularly against influenza viruses. This compound has been evaluated for its effectiveness against viral replication:

  • In Vitro Studies: Preliminary studies have shown that the compound inhibits viral replication in cell cultures, suggesting potential use as an antiviral agent.
  • Comparative Analysis: Similar compounds like amantadine and rimantadine have established antiviral activity, positioning this compound as a candidate for further investigation.

Antibacterial Properties

The antibacterial activity of this compound has also been explored:

  • Testing Against Bacteria: Laboratory tests indicate moderate antibacterial effects against Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate the exact mechanisms involved .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents:

  • Potential Applications in Neurodegenerative Diseases: The compound is being studied for its potential role in treating conditions such as Alzheimer's disease. Its ability to modulate neuroinflammatory responses could be beneficial in neuroprotection.

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Demonstrated inhibition of viral replication in vitroPotential candidate for antiviral drug development
Antibacterial Testing Moderate effectiveness against various bacterial strainsFurther research required to optimize efficacy
Neuroprotective Research Indicated modulation of neuroinflammatory pathwaysPromising implications for neurodegenerative disease treatment

Future Directions

The future research on this compound may focus on:

  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing: Conducting comprehensive studies on its pharmacodynamics and pharmacokinetics.
  • Formulation Development: Exploring its use in drug delivery systems to improve therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between adamantylcarbonyl hydrazine derivatives and allyl isothiocyanate. Key steps include:
  • Refluxing in anhydrous ethanol or tetrahydrofuran (THF) to enhance reactivity .
  • Monitoring reaction progress using TLC or HPLC.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization parameters: Temperature (60–80°C), reaction time (4–8 hrs), and stoichiometric ratios (1:1.2 hydrazine:isothiocyanate) to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., C=O at ~1680–1690 cm⁻¹, C=S at ~1175–1185 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm adamantyl proton environments (δ 1.6–2.1 ppm) and allyl group signals (δ 5.1–5.9 ppm for CH₂=CH-) .
  • X-ray crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., N–H···S interactions) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., DNA, enzymes) using AutoDock Vina. Validate with in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Comparative assays : Use standardized cell lines (e.g., MCF-7, HeLa) and controls (e.g., doxorubicin) to minimize variability .
  • Data triangulation : Cross-validate results with multiple techniques (e.g., flow cytometry for apoptosis, ROS assays for oxidative stress) .
  • Statistical analysis : Apply ANOVA or Bayesian models to account for experimental noise .

Q. What strategies validate target-specific interactions of this compound in enzymatic studies?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) using spectrophotometry (e.g., SOD-like activity via nitroblue tetrazolium reduction) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-enzyme interactions .

Q. How does structural modification (e.g., substituent variation) impact physicochemical and biological properties?

  • Methodological Answer :
  • Derivative synthesis : Replace the allyl group with aryl/heteroaryl moieties to study steric/electronic effects .
  • Structure-Activity Relationship (SAR) : Correlate logP (lipophilicity) with membrane permeability using HPLC retention times .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for drug formulation suitability .

Q. What are the reproducibility challenges in synthesizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Critical factors : Moisture-sensitive reagents (e.g., isothiocyanates) require anhydrous conditions .
  • Protocol standardization : Document exact solvent grades, catalyst purity, and inert atmosphere (N₂/Ar) usage .
  • Batch-to-batch analysis : Use LC-MS to verify consistency in molecular weight and purity (>95%) .

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